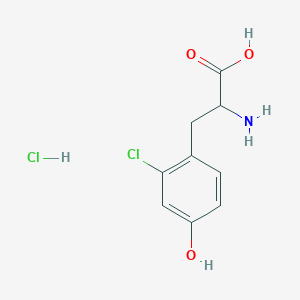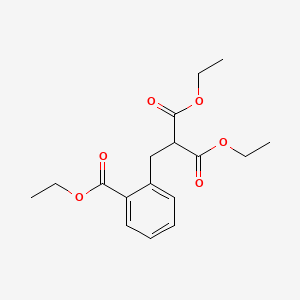
Diethyl 2-(2-(ethoxycarbonyl)benzyl)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate is an organic compound with a complex structure that includes ethyl, ethoxycarbonyl, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the esterification of 3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl group.
科学的研究の応用
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release ethanol and the corresponding acid, which can then participate in further biochemical reactions. The phenyl group can interact with aromatic receptors and enzymes, influencing various biological pathways.
類似化合物との比較
Ethyl 2,2’-Bis(ethoxycarbonyl)-3-phenylpropanoate can be compared with similar compounds such as:
2,2-Bis(ethoxycarbonyl)vinyl: Used as an amine protecting group in organic synthesis.
9-Fluorenylmethoxycarbonyl (Fmoc): Commonly used in peptide synthesis.
These compounds share some functional groups but differ in their specific applications and chemical behavior
特性
分子式 |
C17H22O6 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
diethyl 2-[(2-ethoxycarbonylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C17H22O6/c1-4-21-15(18)13-10-8-7-9-12(13)11-14(16(19)22-5-2)17(20)23-6-3/h7-10,14H,4-6,11H2,1-3H3 |
InChIキー |
KEVRFZUVGQMMOW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1CC(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
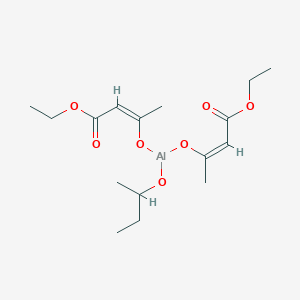
![4,7-Methano-1,3-dioxolo[4,5-c]pyridine-6-methanol,hexahydro-2,2-dimethyl-,(3aS,4R,6R,7R,7aR)-(9CI)](/img/structure/B13826179.png)
![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)
![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
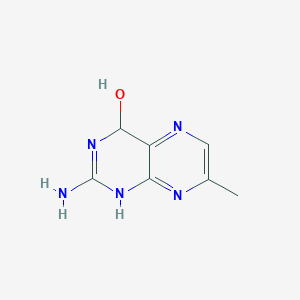
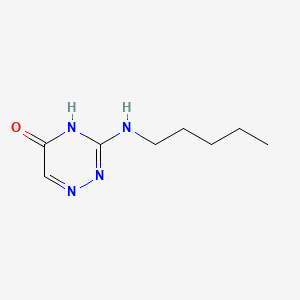
![(2R)-2-hydroxy-2-[(2S,3R,4R)-2,3,4-trihydroxy-5-oxooxolan-2-yl]acetic acid](/img/structure/B13826217.png)
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
